Dual Electrophilic Sites Enable Sequential Functionalization vs. Mono-Halogenated Analogs
3-Bromo-2-(bromomethyl)-1-benzothiophene possesses two chemically distinct reactive sites: a C(sp2)-Br aryl bromide at the C3 position and a C(sp3)-Br benzylic bromide at the C2 bromomethyl group. This dual-electrophilic architecture contrasts with mono-halogenated analogs such as 2-(bromomethyl)-1-benzothiophene (CAS 10133-20-7, molecular weight 227.12 g/mol), which contains only the benzylic bromide and lacks the aromatic C3 bromo substituent . The presence of both reactive handles enables sequential orthogonal functionalization—for instance, nucleophilic substitution at the benzylic position followed by transition metal-catalyzed cross-coupling at the aryl bromide, or vice versa—without intermediate deprotection or additional activation steps [1].
| Evidence Dimension | Number of distinct electrophilic reactive sites |
|---|---|
| Target Compound Data | 2 sites (C3 aryl Br + C2 benzylic CH2Br) |
| Comparator Or Baseline | 2-(bromomethyl)-1-benzothiophene: 1 site (C2 benzylic CH2Br only); 3-bromo-2-methyl-benzo[b]thiophene: 1 site (C3 aryl Br only) |
| Quantified Difference | Target compound provides 2× the number of orthogonal functionalization handles vs. mono-halogenated comparators |
| Conditions | Structural analysis based on molecular connectivity; C9H6Br2S vs. C9H7BrS molecular formula comparison |
Why This Matters
Procurement of this dual-electrophilic building block reduces the number of synthetic steps required to access 2,3-disubstituted benzothiophene scaffolds compared to sequential mono-functional analog approaches, directly impacting total synthesis efficiency.
- [1] Zhao, G.; Alami, M.; Provot, O. Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Adv. 2017, 7, 46007-46013. View Source
